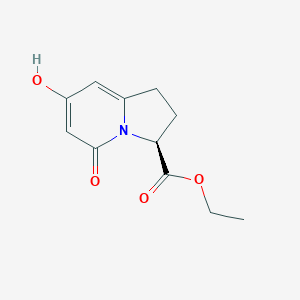

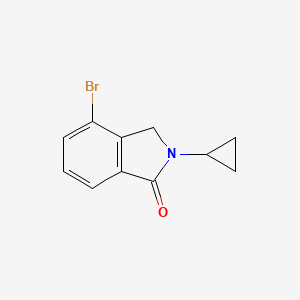

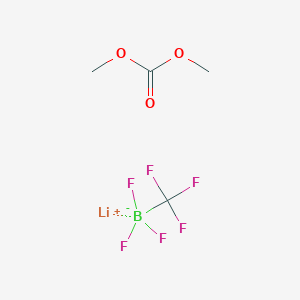

![molecular formula C30H42O7 B3028036 (6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid CAS No. 149507-55-1](/img/structure/B3028036.png)

(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Overview

Description

The compound "(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid" is a complex molecule that appears to be related to the cyclopenta[a]phenanthrene structure, which is a key framework in various biologically active compounds and potential carcinogens 10. This compound contains multiple chiral centers and functional groups, including hydroxy, keto, and methyl groups, which suggest it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene compounds often involves the formation of the polyketide backbone followed by subsequent transformations. For example, the biosynthesis of Bmt, a component of cyclosporin A, involves the formation of a polyketide intermediate, which is then further processed . Similarly, the synthesis of 17-ketones by the Stobbe condensation has been described for the preparation of cyclopenta[a]phenanthren-17-ones . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives has been extensively studied, with X-ray crystallography being used to determine the absolute configuration of such compounds . The presence of multiple chiral centers in the compound of interest suggests that its stereochemistry would be crucial to its properties and potential biological activity.

Chemical Reactions Analysis

Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions. For instance, the metabolic activation of certain derivatives to mutagens involves hydroxylation at specific positions on the molecule . The compound , with its multiple functional groups, may also undergo similar metabolic transformations, potentially leading to bioactive or toxic metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives can be influenced by their functional groups and stereochemistry. For example, the solubility, melting point, and reactivity can vary significantly. The presence of hydroxy and keto groups in the compound of interest suggests it may have specific solubility characteristics and reactivity patterns, such as the potential for forming hydrogen bonds or undergoing oxidation-reduction reactions.

Scientific Research Applications

Synthesis and Biological Activities

This compound has been explored in various studies for its potential biological activities. For instance, its synthesis from hyodeoxycholic acid, a by-product from the livestock industry, has been investigated for developing Liver X receptor (LXR) modulators. LXRs play a crucial role in cholesterol metabolism, and dysfunctions in this pathway can lead to cardio- and cerebral-vascular diseases, including ischemic stroke, coronary artery atherosclerosis, and Alzheimer’s disease. Some analogs of this compound showed agonist activity toward both LXRα and LXRβ, indicating their potential as clinically useful LXR regulators (Ching, 2013).

Structural and Molecular Studies

In another study, the compound was investigated for its crystal structure. The analysis of its structure can provide insights into the molecular interactions and stability, which are crucial for understanding its biological functions and potential therapeutic applications. For instance, the study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate, a structurally similar compound, involved analyzing its molecular configuration and interactions in the crystal form, enhancing the understanding of its chemical properties and interactions (Ketuly et al., 2010).

Antimicrobial and Antitumor Activities

A study on the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate, a compound related to the query compound, demonstrated significant antimicrobial and anticancer activities. Such studies are important for the development of new therapeutic agents against various infections and cancers (Shaheen et al., 2014).

properties

IUPAC Name |

(6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21?,22+,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMQPKIDHAFXKA-AQJFDGEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347681 | |

| Record name | Ganoderic acid AM1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149507-55-1 | |

| Record name | Ganoderic acid AM1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

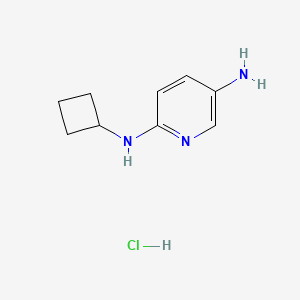

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)

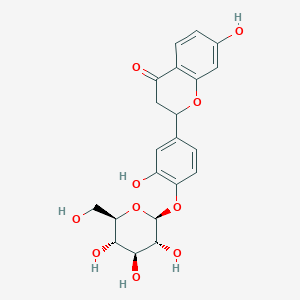

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)

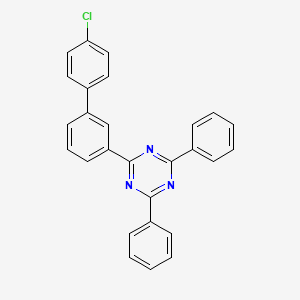

![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)